BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide

physicochemical profiling logP drug-likeness

N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218298-59-9, molecular formula C₁₀H₁₄N₂O₂S, MW 226.30) is a synthetic small molecule belonging to the thiazolidine-4-carboxamide class, distinguished by a dual heterocyclic architecture combining a saturated 1,3-thiazolidine ring with an N-(furan-2-ylmethyl)-N-methyl tertiary amide side chain. This compound is catalogued as a versatile small-molecule scaffold within the Enamine screening library (cat.

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 1218298-59-9
Cat. No. B1438795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide
CAS1218298-59-9
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CO1)C(=O)C2CSCN2
InChIInChI=1S/C10H14N2O2S/c1-12(5-8-3-2-4-14-8)10(13)9-6-15-7-11-9/h2-4,9,11H,5-7H2,1H3
InChIKeyLZZLGFJYCZQVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218298-59-9): Compound Identity and Scaffold Classification


N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218298-59-9, molecular formula C₁₀H₁₄N₂O₂S, MW 226.30) is a synthetic small molecule belonging to the thiazolidine-4-carboxamide class, distinguished by a dual heterocyclic architecture combining a saturated 1,3-thiazolidine ring with an N-(furan-2-ylmethyl)-N-methyl tertiary amide side chain . This compound is catalogued as a versatile small-molecule scaffold within the Enamine screening library (cat. EN300-61198) and is distributed by multiple reputable vendors including Sigma-Aldrich/Merck, ChemScene, and Biosynth . Available at 95% purity, it is supplied as an oil at room temperature and is intended exclusively for research use . Computed physicochemical properties derived from ChemBase indicate a logP of 0.188, a topological polar surface area (TPSA) of 45.48 Ų, and full compliance with Lipinski's Rule of Five, positioning this compound within oral drug-like chemical space .

Why Generic Substitution Fails for N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide: Structural and Physicochemical Differentiation from Closest Analogs


Generic substitution within the thiazolidine-4-carboxamide class is not viable because even minor modifications to the amide substituent profoundly alter physicochemical properties and, by extension, biological behavior. The target compound incorporates a furan-2-ylmethyl group—an oxygen-containing heteroaryl moiety—in place of the simpler benzyl or alkyl substituents found in most commercially available analogs. This substitution shifts the computed logP from approximately 0.19 for the target compound toward higher lipophilicity in benzyl analogs (estimated >2.0 for N-benzyl analogs) and toward greater hydrophilicity in unsubstituted variants (logP −0.92 for the parent 1,3-thiazolidine-4-carboxamide) . The N-methyl tertiary amide further differentiates this compound from secondary amide analogs by eliminating a hydrogen-bond donor, reducing TPSA, and altering conformational flexibility—all parameters known to influence membrane permeability, metabolic stability, and target binding . Class-level structure–activity relationship (SAR) data from 2,4-substituted thiazolidine-4-carboxamides demonstrate that even moderate changes to the 4-position carboxamide substituent produce IC₅₀ shifts spanning two orders of magnitude in tyrosinase inhibition assays (from 16.5 µM to 256 µM) , underscoring that substitution at this position is a critical determinant of biological potency.

Quantitative Differentiation Evidence for N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide: Comparator-Backed Data for Procurement Decisions


Computed logP and Lipophilic Efficiency Differentiate the Furan-2-ylmethyl Substituent from Benzyl and Unsubstituted Analogs

The target compound exhibits a computed logP of 0.188 , reflecting a finely balanced hydrophilic–lipophilic profile conferred by the polar furan oxygen. By contrast, the parent unsubstituted 1,3-thiazolidine-4-carboxamide is markedly more hydrophilic with a logP of −0.922 , a difference of over one log unit that translates to an approximately 13-fold difference in octanol–water partition coefficient. The benzyl analog (N-benzyl-N-methyl-1,3-thiazolidine-4-carboxamide, CAS 1101781-56-9) is expected to be substantially more lipophilic due to the all-carbon phenyl ring replacing the oxygen-containing furan, consistent with the well-established ΔlogP of approximately +1.0 for phenyl-for-furanyl substitutions in drug-like molecules. The target compound also achieves full Lipinski Rule of Five compliance with a TPSA of 45.48 Ų and only 3 rotatable bonds, features that favor oral bioavailability .

physicochemical profiling logP drug-likeness lead optimization

Class-Level Tyrosinase Inhibition: Thiazolidine-4-Carboxamide Scaffold Delivers Sub-20 µM Potency When Optimally Substituted

A systematic SAR study of 2,4-substituted thiazolidine-4-carboxamide derivatives published in 2023 evaluated 14 compounds for mushroom tyrosinase inhibition . The most potent compound (3c) achieved an IC₅₀ of 16.5 ± 0.37 µM, statistically indistinguishable from the reference inhibitor kojic acid (IC₅₀ = 15.9 ± 2.5 µM). Critically, the weakest compound in the same series (1d) showed an IC₅₀ of 256.4 ± 16.3 µM, representing a 15.5-fold potency range driven solely by variations in the 4-position carboxamide substituent and 2-position aryl group. This demonstrates that the 4-carboxamide position—exactly where the target compound bears its distinctive N-(furan-2-ylmethyl)-N-methyl group—is a key potency-determining structural feature on the thiazolidine-4-carboxamide scaffold. The most active compounds in this series contained oxygen-rich substituents capable of hydrogen bonding (e.g., carboxyl, hydroxyl), consistent with the hydrogen-bond-accepting capacity of the furan oxygen in the target compound.

tyrosinase inhibition melanogenesis skin lightening thiazolidine

Class-Level Anticancer Activity: 2-Arylthiazolidine-4-Carboxylic Acid Amides (ATCAA) Achieve Sub-Micromolar IC₅₀ with Demonstrated In Vivo Efficacy

The 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) chemotype—which shares the identical thiazolidine-4-carboxamide core with the target compound—has been extensively characterized for anticancer activity. The seminal ATCAA series achieved IC₅₀ values in the low/sub-micromolar range against prostate cancer and melanoma cell lines, with the lead compound ATCAA-1 demonstrating pan-cancer growth inhibition across all nine NCI-60 tumor types at IC₅₀ values from 0.124 µM (CCRF-CEM leukemia) to 3.81 µM (NCI-H522 NSCLC) . Further optimization yielded the SMART (4-substituted methoxybenzoyl-aryl-thiazole) series, which improved antiproliferative potency from the micromolar to the low nanomolar range . Critically, ATCAA-10 demonstrated in vivo proof-of-concept with 46% tumor growth inhibition (TGI) in an A549 lung cancer xenograft model at 20 mg/kg, favorable pharmacokinetics (low clearance, moderate volume of distribution, long half-life in both mice and rats), and activity against P-glycoprotein-overexpressing multidrug-resistant cells, suggesting potential to overcome MDR-mediated resistance . The mechanism involves dual modulation of PI3K/AKT/mTOR and AMPK/mTOR pathways through alteration of the intracellular AMP/ATP ratio.

anticancer thiazolidine-4-carboxamide ATCAA kinase pathway inhibition xenograft

Cardiotonic SAR in N-Methylcarboxamide Series: Thiazolidine > Oxazolidine > Pyrrolidine In Vivo Potency Ranking Establishes Ring Sulfur as Key Pharmacophoric Element

In a head-to-head in vivo cardiotonic evaluation of N-methylcarboxamide derivatives varying only in the heterocyclic ring, the thiazolidine analog (1a) demonstrated positive inotropic activity in anesthetized dogs that was markedly superior to its direct oxazolidine (3a) and pyrrolidine (2a) counterparts, with the activity rank order established as thiazolidine >> oxazolidine > pyrrolidine . This controlled comparison isolates the contribution of the ring sulfur atom to pharmacological activity within an otherwise identical molecular framework. The target compound retains this critical endocyclic sulfur, distinguishing it from oxazolidine- and pyrrolidine-based analogs that may be considered as bioisosteric replacements. This finding reinforces that the thiazolidine ring is not a generic heterocycle but a pharmacophoric element whose sulfur atom makes specific contributions to target engagement, conformational preference, and/or metabolic stability that cannot be replicated by oxygen- or carbon-only ring systems.

cardiotonic positive inotropic thiazolidine ring heteroatom SAR in vivo pharmacology

N-Methyl Tertiary Amide Confers Metabolic Distinction vs. Secondary Amide Analogs: Reduced H-Bond Donor Count and Conformational Constraint

The target compound contains an N-methyl tertiary amide (N(CH₃)-furan-2-ylmethyl), which eliminates the hydrogen-bond donor (HBD) present in secondary amide analogs (NH-furan-2-ylmethyl). This structural feature is quantitatively reflected in the compound's physicochemical profile: a TPSA of 45.48 Ų and a LogD(pH 7.4) of −0.016 , values that are systematically lower (TPSA) and more balanced (LogD) than would be expected for the corresponding secondary amide. In the broader medicinal chemistry literature, N-methylation of amides is a well-precedented strategy to improve metabolic stability by blocking N-dealkylation, enhance membrane permeability by reducing HBD count, and conformationally restrict the amide bond toward the cis conformer, all of which can translate into improved oral bioavailability and prolonged half-life . The only rotatable bonds in the molecule (3 total) are those connecting the furan ring to the amide nitrogen and the amide to the thiazolidine ring, meaning conformational flexibility is inherently limited compared to analogs with longer alkyl linkers.

tertiary amide N-methylation metabolic stability hydrogen bonding conformational analysis

Recommended Research and Industrial Application Scenarios for N-(Furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization Campaigns Targeting Tyrosinase for Dermatological or Cosmetic Melanogenesis Inhibition

The target compound is purpose-fit as a starting point for tyrosinase inhibitor optimization. The class-level evidence from Zargaham et al. (2023) demonstrates that thiazolidine-4-carboxamides can match kojic acid potency (IC₅₀ ~16 µM) when appropriately substituted at the 4-carboxamide position . The target compound's furan-2-ylmethyl group provides a hydrogen-bond-accepting oxygen at a position analogous to the potency-enhancing substituents in the most active derivatives (3c, 3d, 3e). Its intermediate logP of 0.188 and Lipinski compliance predict favorable topical formulation characteristics—adequate skin permeability without excessive lipophilicity that could hinder aqueous-based cosmetic formulations. Procurement of this specific compound enables exploration of furan-containing 4-carboxamide SAR space that is not covered by existing 2-phenylthiazolidine-4-carboxamide series, offering potential IP differentiation.

Anticancer Lead Diversification Around the ATCAA/SMART Chemotype for IP Generation

The ATCAA chemotype has been extensively validated for anticancer activity with demonstrated in vivo efficacy (ATCAA-10: 46% TGI in A549 xenograft), dual-pathway mechanism (PI3K/AKT/mTOR and AMPK/mTOR), and activity against multidrug-resistant cells . The target compound offers two key diversification points relative to the published ATCAA series: (i) an N-methyl tertiary amide replacing the secondary amide, which may improve metabolic stability as established by the N-methylation precedent , and (ii) a furan-2-ylmethyl substituent replacing long-chain alkyl amides, which shifts the physicochemical profile toward more balanced logP (0.188 vs. typical ATCAA logP >4). Organizations seeking to generate novel IP around the validated thiazolidine-4-carboxamide anticancer scaffold should procure this compound as a structurally distinct diversification vector with a differentiated physicochemical signature.

Fragment-Based or Scaffold-Hopping Library Design Leveraging the Thiazolidine Ring Sulfur as a Pharmacophoric Hotspot

The head-to-head cardiotonic comparison demonstrating thiazolidine >> oxazolidine > pyrrolidine in vivo potency provides direct evidence that the endocyclic sulfur is a non-replaceable pharmacophoric element. The target compound, with its unsubstituted thiazolidine ring (free NH at position 3, no substituent at position 2), preserves this critical sulfur atom while leaving both the 2-position and the ring nitrogen available for further derivatization. This makes it an ideal core scaffold for fragment-growing or scaffold-hopping strategies where the thiazolidine sulfur is retained as the anchoring pharmacophore while the furan-2-ylmethyl-N-methyl side chain explores novel vectors. Its compact size (MW 226.30), low rotatable bond count (3), and balanced logP also align with fragment-like property guidelines.

Computational Chemistry and Cheminformatics Model Training Using a Dual-Heterocycle Compound with Full Computed Property Data

The target compound benefits from a complete computed physicochemical profile available through ChemBase , including logP, LogD at multiple pH values, TPSA, molar refractivity, polarizability, and Lipinski compliance. Combined with its unambiguous structure (InChIKey: LZZLGFJYCZQVDM-UHFFFAOYSA-N), well-defined stereochemistry (racemic at C4 of thiazolidine), and commercial availability at 95% purity from multiple vendors , this compound is highly suitable as a calibration or validation standard in computational model development. Its dual furan-thiazolidine architecture also provides a valuable test case for heterocyclic force field parameterization, conformer generation benchmarking, and QSAR model extrapolation studies, as it contains both an aromatic oxygen heterocycle (furan) and a saturated sulfur-nitrogen heterocycle (thiazolidine) within a single, purchasable molecule.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-methyl-1,3-thiazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.